molecular formula C12H12ClN3O4 B2615712 4-(carbamoylmethoxy)-3-chloro-N-(cyanomethyl)-5-methoxybenzamide CAS No. 1241133-26-5

4-(carbamoylmethoxy)-3-chloro-N-(cyanomethyl)-5-methoxybenzamide

Cat. No.: B2615712
CAS No.: 1241133-26-5
M. Wt: 297.7
InChI Key: YZUULKUWCUCYNJ-UHFFFAOYSA-N
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Description

4-(Carbamoylmethoxy)-3-chloro-N-(cyanomethyl)-5-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes functional groups such as carbamoyl, chloro, cyanomethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(carbamoylmethoxy)-3-chloro-N-(cyanomethyl)-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 3-chloro-5-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Carbamoylation: The amine is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

    Cyanomethylation: The intermediate product is further reacted with cyanomethyl chloride under basic conditions to introduce the cyanomethyl group.

    Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylmethoxy)-3-chloro-N-(cyanomethyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(carbamoylmethoxy)-3-chloro-N-(cyanomethyl)-5-formylbenzamide.

Scientific Research Applications

Chemistry

In chemistry, 4-(carbamoylmethoxy)-3-chloro-N-(cyanomethyl)-5-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of 4-(carbamoylmethoxy)-3-chloro-N-(cyanomethyl)-5-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyanomethyl)benzoic acid: Similar in structure but lacks the carbamoyl and methoxy groups.

    3-Chloro-4-methoxybenzoic acid: Similar but lacks the cyanomethyl and carbamoyl groups.

    N-(Cyanomethyl)-3-chloro-4-methoxybenzamide: Similar but lacks the carbamoylmethoxy group.

Uniqueness

4-(Carbamoylmethoxy)-3-chloro-N-(cyanomethyl)-5-methoxybenzamide is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications for this intriguing compound.

Properties

IUPAC Name

4-(2-amino-2-oxoethoxy)-3-chloro-N-(cyanomethyl)-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4/c1-19-9-5-7(12(18)16-3-2-14)4-8(13)11(9)20-6-10(15)17/h4-5H,3,6H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUULKUWCUCYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NCC#N)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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